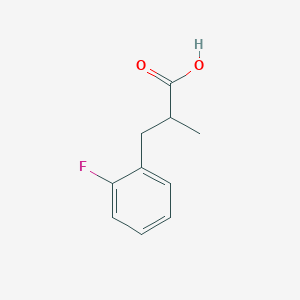![molecular formula C16H18ClN3O5 B2983398 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 1903606-88-1](/img/structure/B2983398.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound. Its intricate structure features multiple fused ring systems and various functional groups, making it an intriguing subject for chemical research. Such compounds are typically investigated for their potential biological activities and applications in various fields, including medicinal chemistry and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide involves several steps, including the formation of the oxazepine and oxazolidinone ring systems, followed by their coupling and further functionalization. The exact routes can vary, but typically involve:
Formation of the oxazepine ring via a cyclization reaction.
Synthesis of the oxazolidinone ring through an intramolecular cyclization.
Coupling of the two ring systems through a nucleophilic substitution reaction.
Final acylation to introduce the acetamide functionality.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to increase yield and purity, such as:
Use of high-purity starting materials.
Optimized solvent systems to improve solubility and reaction kinetics.
Application of catalytic systems to enhance reaction rates.
Employing purification techniques like recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo a variety of chemical reactions due to its functional groups:
Oxidation: The oxo groups can undergo further oxidation to form higher oxidation state derivatives.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The chloro substituent is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles such as sodium azide (NaN₃) or thiols in polar aprotic solvents.
Major Products: Depending on the reaction, products can range from alcohol derivatives (reduction products) to azide or thiol-substituted derivatives (substitution products).
Aplicaciones Científicas De Investigación
This compound has significant potential in various scientific domains:
Chemistry: Studied for its reactive intermediates and synthetic pathways.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Its structure offers possibilities in developing novel materials or catalysis systems.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action may involve:
Binding to specific proteins or enzymes, thereby modulating their activity.
Interfering with cellular signaling pathways by interacting with membrane receptors or intracellular targets.
Its diverse functional groups allow it to participate in multiple types of chemical reactions within biological systems, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared with similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide stands out due to its unique structure and functional diversity. Similar compounds may include:
Benzoxazepines, which share the oxazepine ring system.
Oxazolidinones, which are common in medicinal chemistry due to their biological activities.
Chloro-substituted aromatics, known for their reactivity and wide range of applications.
Each similar compound has its unique properties, but the combination of the benzoxazepine and oxazolidinone ring systems in this compound provides a distinct profile for both chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5/c17-12-1-2-13-11(7-12)8-19(15(22)10-25-13)4-3-18-14(21)9-20-5-6-24-16(20)23/h1-2,7H,3-6,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLSLJAVMARDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2983318.png)
![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)


![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2983328.png)

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)


![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)
